
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxathiine derivatives, which are known for their diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 4-butylaniline with 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxathiine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-1,4-oxathiine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-thiazine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-1,4-thiazine-3-carboxamide
Uniqueness
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique oxathiine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
60462-45-5 |
|---|---|
Formule moléculaire |
C16H21NO2S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO2S/c1-3-4-5-13-6-8-14(9-7-13)17-16(18)15-12(2)19-10-11-20-15/h6-9H,3-5,10-11H2,1-2H3,(H,17,18) |
Clé InChI |
SPEBMCCKFNPZGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
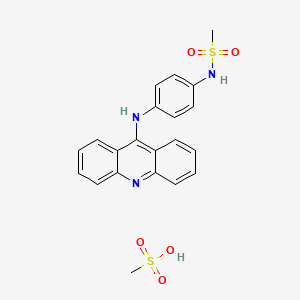
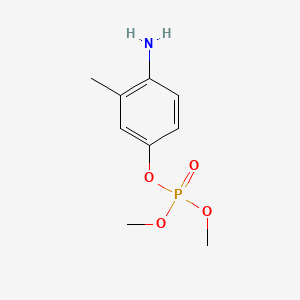

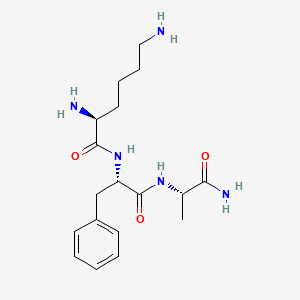

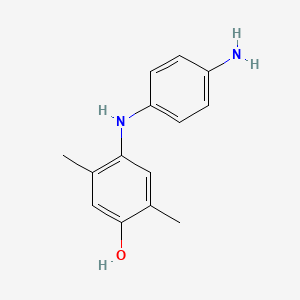
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
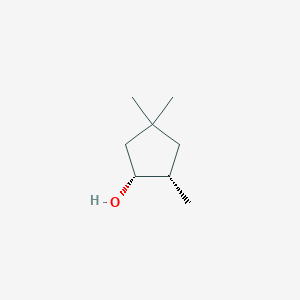
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)

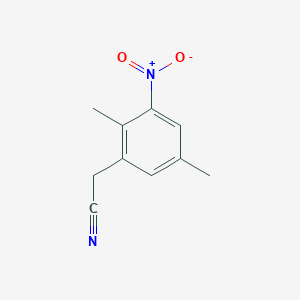
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
